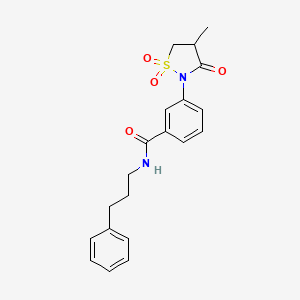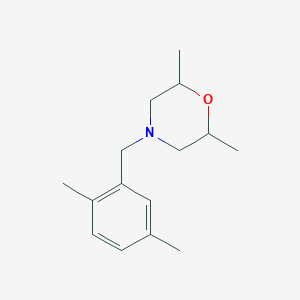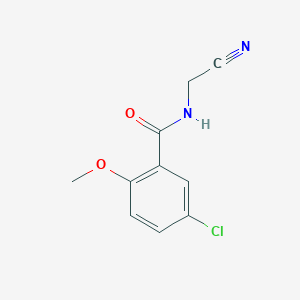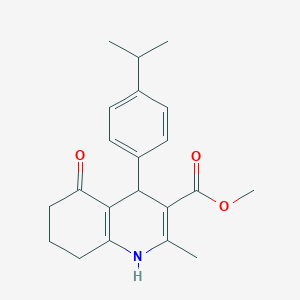
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide, also known as Isothiazolidinone, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has shown promising results in the fields of medicine, biotechnology, and agriculture.
作用機序
The mechanism of action of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it easy to handle and store. However, one limitation of using 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone in lab experiments is its potential toxicity. It is essential to handle this compound with care and take appropriate safety precautions.
将来の方向性
There are several potential future directions for the research on 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone. One possible direction is the development of new antibiotics based on the structure of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone. Another potential direction is the investigation of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone's potential applications in the field of agriculture. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been shown to have antimicrobial properties, making it a potential candidate for the development of new pesticides.
Conclusion:
In conclusion, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone is a chemical compound that has shown promising results in scientific research. Its potential applications in the fields of medicine, biotechnology, and agriculture make it a compound of significant interest. The synthesis method for 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone is relatively simple, and its chemical properties make it easy to handle and store. However, it is essential to handle this compound with care due to its potential toxicity. Future research on 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone may lead to the development of new antibiotics, pesticides, and treatments for various diseases.
合成法
The synthesis of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone involves the reaction of 4-methyl-3-oxo-2-isothiazolidinone with 3-phenylpropylamine in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is then treated with benzoyl chloride to obtain the final product. The synthesis method is relatively simple and can be carried out on a large scale.
科学的研究の応用
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-14-27(25,26)22(20(15)24)18-11-5-10-17(13-18)19(23)21-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,13,15H,6,9,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLZTALKOFROPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)

![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)

![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)

![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)

![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)